N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group and a 5-methylfuran-2-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with 3-(5-methylfuran-2-yl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- 2,4-dimethyl-N-[(5-methylfuran-2-yl)methyl]aniline
- 2,4-dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]aniline
Uniqueness
N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the 2,4-dimethylphenyl and 5-methylfuran-2-yl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMPTVJIVIRQQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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